Heptacontane

Overview

Description

Heptacontane is a long-chain alkane with the molecular formula C70H142 . It is a saturated hydrocarbon consisting of seventy carbon atoms and one hundred forty-two hydrogen atoms. This compound is part of the paraffin series and is known for its high molecular weight and long carbon chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptacontane can be synthesized through the Wurtz reaction , which involves the coupling of two alkyl halides in the presence of sodium metal. For example, decamethylene bromide can be reacted with sodium to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the Fischer-Tropsch synthesis , a process that converts carbon monoxide and hydrogen into hydrocarbons. This method is used to produce long-chain alkanes, including this compound, under high pressure and temperature conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids.

Reduction: It can be reduced to form shorter-chain alkanes.

Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Chlorine or bromine in the presence of ultraviolet light or heat.

Major Products:

Oxidation: Primary alcohols, aldehydes, and carboxylic acids.

Reduction: Shorter-chain alkanes.

Substitution: Alkyl halides

Scientific Research Applications

Heptacontane has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the calibration of retention times.

Biology: Studied for its role in the formation of biological membranes and lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of lubricants, waxes, and other long-chain hydrocarbon products.

Mechanism of Action

The mechanism of action of heptacontane primarily involves its hydrophobic interactions . In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications .

Comparison with Similar Compounds

- Hexacontane (C60H122)

- Octacontane (C80H162)

- Nonacontane (C90H182)

Comparison: Heptacontane is unique due to its specific chain length of seventy carbon atoms, which gives it distinct physical and chemical properties compared to shorter or longer alkanes. Its melting and boiling points are higher than those of hexacontane but lower than those of octacontane and nonacontane. This makes this compound particularly useful in applications requiring specific thermal properties .

Properties

IUPAC Name |

heptacontane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H142/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-70H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMNAGMOJQBRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

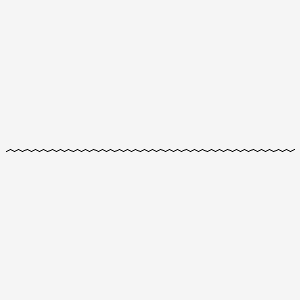

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H142 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335027 | |

| Record name | heptacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

983.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7719-93-9 | |

| Record name | Heptacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | heptacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLF8L9D9BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanone, [2-[[(2-hydroxyethyl)methylamino]methyl]phenyl]phenyl-](/img/structure/B3057085.png)